4-(2-methylpropanamido)-N-(2-{[4-(trifluoromethyl)phenyl]formamido}ethyl)benzamide 4-(2-methylpropanamido)-N-(2-{[4-(trifluoromethyl)phenyl]formamido}ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1021206-82-5
VCID: VC11920490
InChI: InChI=1S/C21H22F3N3O3/c1-13(2)18(28)27-17-9-5-15(6-10-17)20(30)26-12-11-25-19(29)14-3-7-16(8-4-14)21(22,23)24/h3-10,13H,11-12H2,1-2H3,(H,25,29)(H,26,30)(H,27,28)
SMILES: CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C21H22F3N3O3
Molecular Weight: 421.4 g/mol

4-(2-methylpropanamido)-N-(2-{[4-(trifluoromethyl)phenyl]formamido}ethyl)benzamide

CAS No.: 1021206-82-5

Cat. No.: VC11920490

Molecular Formula: C21H22F3N3O3

Molecular Weight: 421.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2-methylpropanamido)-N-(2-{[4-(trifluoromethyl)phenyl]formamido}ethyl)benzamide - 1021206-82-5

Specification

CAS No. 1021206-82-5
Molecular Formula C21H22F3N3O3
Molecular Weight 421.4 g/mol
IUPAC Name N-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C21H22F3N3O3/c1-13(2)18(28)27-17-9-5-15(6-10-17)20(30)26-12-11-25-19(29)14-3-7-16(8-4-14)21(22,23)24/h3-10,13H,11-12H2,1-2H3,(H,25,29)(H,26,30)(H,27,28)
Standard InChI Key OEBNLPXXAGJMBP-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C(F)(F)F

Introduction

The compound 4-(2-methylpropanamido)-N-(2-{[4-(trifluoromethyl)phenyl]formamido}ethyl)benzamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure incorporates functional groups such as amides, trifluoromethyl-substituted phenyl rings, and benzamide derivatives, which are often associated with bioactivity in pharmaceutical compounds.

This document provides a detailed breakdown of the compound's chemical properties, synthesis, and potential biological significance based on available data.

Synthesis

The synthesis of this compound likely involves multistep organic reactions to introduce the amide functionalities and trifluoromethyl-substituted phenyl group. While specific synthetic routes are not directly available, general strategies include:

  • Amide Bond Formation: Reaction of benzoyl chloride derivatives with appropriate amines.

  • Trifluoromethyl Substitution: Introduction of the trifluoromethyl group via electrophilic aromatic substitution or nucleophilic substitution using reagents like trifluoromethyl iodide.

  • Coupling Reactions: Use of coupling agents (e.g., EDC or DCC) to link the benzamide moiety with other fragments.

Potential Pharmacological Applications

Compounds containing trifluoromethyl groups and amide linkages have shown activity in:

  • Anticancer Therapy: The trifluoromethyl group can enhance binding affinity to biological targets such as enzymes or receptors.

  • Antimicrobial Agents: Amide-containing molecules often exhibit antibacterial or antifungal activity due to their ability to interact with microbial enzymes.

Molecular Docking Studies

Molecular docking studies would likely reveal interactions between this compound and biological targets such as kinases or proteases. The trifluoromethyl group may contribute to strong hydrophobic interactions, while the amide groups can form hydrogen bonds with active site residues.

Structural Analysis

FeatureDetails
Trifluoromethyl Phenyl RingEnhances hydrophobicity and metabolic stability.
Amide LinkagesProvide hydrogen-bonding potential for receptor interaction.
Benzamide CoreCommon scaffold in medicinal chemistry for diverse bioactivities.

The combination of these features suggests that the compound may exhibit significant biological activity, particularly in enzyme inhibition or receptor modulation.

Potential Research Directions

  • Pharmacological Evaluation:

    • Screen for anticancer, antimicrobial, or anti-inflammatory activity.

    • Assess cytotoxicity against specific cancer cell lines (e.g., MCF7).

  • Molecular Docking and Simulation:

    • Investigate binding affinities with key enzymes or receptors.

    • Perform molecular dynamics simulations to understand stability in biological environments.

  • Metabolic Stability Studies:

    • Evaluate the compound's resistance to enzymatic degradation.

    • Study its pharmacokinetic profile in vitro and in vivo.

  • Synthesis Optimization:

    • Develop cost-effective and scalable synthetic routes.

    • Explore analogs by modifying substituents on the benzamide core or trifluoromethyl group.

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